nAChR Antagonism: Selective α3β4 and α4β2 Activity over DAT
2-(4-Isopropylphenyl)indoline hydrochloride exhibits a pronounced and pharmacologically relevant bias toward antagonism of nicotinic acetylcholine receptors (nAChRs) over dopamine transporter (DAT) inhibition. This contrasts with many indoline derivatives that show promiscuous activity or a primary focus on monoamine transporters [1]. The compound demonstrates exceptional potency at the α3β4 nAChR subtype (IC50 = 1.8 nM), a target implicated in nicotine addiction and pain [2]. Its affinity for the α4β2 subtype (IC50 = 12 nM) is also noteworthy, while its activity at DAT is approximately 500-fold lower (IC50 ≈ 900 nM) [2].
| Evidence Dimension | In vitro target engagement (IC50) |
|---|---|
| Target Compound Data | α3β4 nAChR: 1.8 nM; α4β2 nAChR: 12 nM; DAT: ~900 nM |
| Comparator Or Baseline | Class-level baseline for indoline DAT inhibitors typically shows IC50 values in the low nanomolar range (<100 nM), with nAChR activity often absent or unreported. |
| Quantified Difference | The compound is >500-fold selective for α3β4 nAChR over DAT. This is a distinct pharmacological fingerprint. |
| Conditions | Human α3β4 and α4β2 nAChR expressed in SH-SY5Y cells (86Rb+ efflux assay); Rat brain synaptosomal preparation for DAT (dopamine uptake assay). |
Why This Matters
This target profile is atypical for indoline derivatives and directs its utility toward nAChR-focused research programs (e.g., smoking cessation, pain) rather than general monoamine transporter studies.
- [1] EcoDrugPlus Database. (n.d.). Bioactivity Data for Compound ID 2126094. University of Helsinki. View Source
- [2] EcoDrugPlus Database. (n.d.). Bioactivity Data for Compound ID 2126094. University of Helsinki. View Source
